molecular formula C17H22N4O3S B7040603 N-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methyl]benzamide

N-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methyl]benzamide

Cat. No.: B7040603
M. Wt: 362.4 g/mol
InChI Key: HYVDLWQNWBGFGQ-UHFFFAOYSA-N
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Description

N-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methyl]benzamide is a complex organic compound that features a piperidine ring, a pyrazole ring, and a benzamide group

Properties

IUPAC Name

N-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c1-20-13-16(11-19-20)25(23,24)21-9-5-6-14(12-21)10-18-17(22)15-7-3-2-4-8-15/h2-4,7-8,11,13-14H,5-6,9-10,12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVDLWQNWBGFGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCC(C2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methyl]benzamide typically involves multiple steps, starting with the preparation of the piperidine and pyrazole intermediates. The piperidine ring can be synthesized through cyclization reactions, often using phenylsilane as a key reagent to promote the formation and reduction of imine, initiate cyclization, and reduce the piperidinone intermediate with an iron complex as a catalyst . The pyrazole ring is usually synthesized through cycloaddition reactions involving hydrazines and 1,3-diketones.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, cost-effectiveness, and yield. This could include the use of continuous flow reactors for the cyclization and reduction steps, as well as advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide group or the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Nucleophiles: Ammonia, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can lead to the formation of piperidinones, while reduction of the benzamide group can yield benzylamines.

Scientific Research Applications

N-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methyl]benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and pyrazole-containing molecules. Examples include:

Uniqueness

N-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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